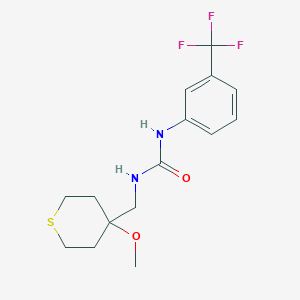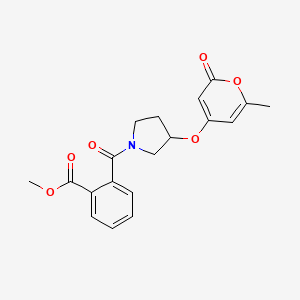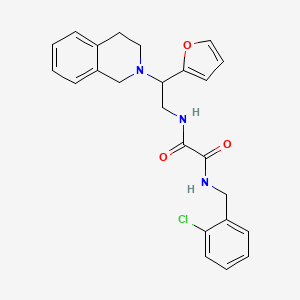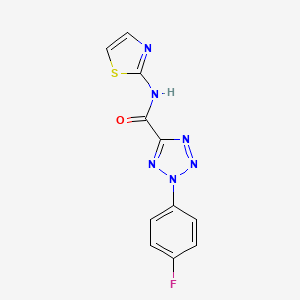
1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea" is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Diaryl ureas have been explored for their anticancer properties, as well as their role as inhibitors of various enzymes and receptors involved in disease processes.
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of anticancer agents, one study reports the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were evaluated for their antiproliferative activity against various cancer cell lines . Although the specific compound is not mentioned, the general synthetic approach for such urea derivatives could be similar, involving the appropriate selection of the aryl and urea components to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of diaryl ureas plays a crucial role in their biological activity. For instance, the presence of a thioether linker and the arylurea moiety in the meta position has been associated with potent VEGFR-2 tyrosine kinase inhibitory activity . The substitution pattern on the phenyl ring, such as the presence of hydrophobic groups, can significantly influence the potency of these compounds. The specific molecular features of "this compound" would need to be analyzed in the context of its target receptor or enzyme to understand its activity.
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions depending on their substituents and reaction conditions. For example, 1-(4,4-diethoxybutyl)-3-aryl(thio)ureas can cyclize to form pyrrolidine derivatives or undergo dimerization to yield bipyrrole derivatives in the presence of an acid catalyst . The flexibility of the urea moiety and the nature of the substituents can also be tailored to optimize interactions with biological targets, as seen in the synthesis of acetylcholinesterase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like methoxy, trifluoromethyl, or thioether groups can affect these properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of the compounds. The specific properties of "this compound" would need to be experimentally determined to fully understand its behavior in biological systems.
Eigenschaften
IUPAC Name |
1-[(4-methoxythian-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2S/c1-22-14(5-7-23-8-6-14)10-19-13(21)20-12-4-2-3-11(9-12)15(16,17)18/h2-4,9H,5-8,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMFJBZDDPLTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2531428.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2531429.png)


![N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2531436.png)


![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2531442.png)



![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)
![(3Ar,7aR)-2-but-2-ynoyl-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2531450.png)